Fmoc-O-tert-butyl-L-beta-homothreonine

Vue d'ensemble

Description

Fmoc-l-beta-homothreonine(otbu)

Activité Biologique

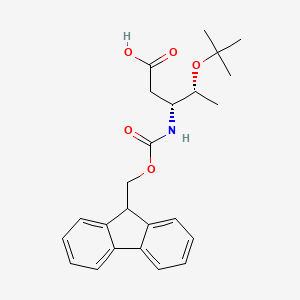

Fmoc-O-tert-butyl-L-beta-homothreonine (Fmoc-β-HomoThr(tBu)-OH) is a synthetic amino acid derivative widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its unique structure, characterized by the fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butyl side chain, allows for controlled reactions during peptide assembly. This article explores the biological activity of this compound, examining its potential applications, interactions, and related research findings.

Structural Characteristics

- Molecular Formula : C₂₄H₂₉NO₅

- Molecular Weight : Approximately 411.5 g/mol

- Functional Groups : Fmoc group (protecting group), tert-butyl side chain

Applications in Peptide Synthesis

This compound is primarily employed in:

- Solid-Phase Peptide Synthesis (SPPS) : The Fmoc group allows for selective deprotection and coupling reactions, facilitating the construction of complex peptide chains.

- Drug Development : Its structural modifications can influence biological interactions, enhancing binding affinities and bioavailability in therapeutic contexts .

Interaction Studies

Research indicates that modifications at the beta position of amino acids, such as those found in this compound, can significantly alter binding interactions with receptors or enzymes. These modifications may enhance the stability and efficacy of peptide-based therapeutics .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals varying biological activities based on side chain characteristics:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Fmoc-O-benzyl-L-beta-homothreonine | Benzyl instead of tert-butyl | Different hydrophobic properties |

| Fmoc-O-ethyl-L-beta-homothreonine | Ethyl side chain | Smaller size may affect solubility |

| Fmoc-O-acetyl-L-beta-homothreonine | Acetyl modification | Enhances stability but less hydrophobic |

| Fmoc-O-tert-butyl-L-threonine | L-threonine instead of beta-homothreonine | Different stereochemistry impacts |

This table illustrates how variations in structure can lead to diverse biological activities, emphasizing the importance of beta-position modifications in drug design.

Case Studies and Research Findings

Recent studies have focused on the implications of amino acid modifications on antimicrobial peptides (AMPs) and their mimetics. For example, research has shown that increasing hydrophobicity through structural changes can enhance toxicity against mammalian cells while maintaining antibacterial efficacy . These findings suggest that compounds like this compound could serve as valuable building blocks for developing AMPs with tailored properties.

Moreover, binary combinatorial scanning techniques have been employed to investigate structure-activity relationships (SAR) within peptide libraries. Such approaches have identified key residues that contribute to binding affinity and biological activity, providing insights into how structural modifications influence therapeutic potential .

Propriétés

IUPAC Name |

(3R,4R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO5/c1-15(30-24(2,3)4)21(13-22(26)27)25-23(28)29-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,13-14H2,1-4H3,(H,25,28)(H,26,27)/t15-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJMOCVIPRJMLW-QVKFZJNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375824 | |

| Record name | Fmoc-O-tert-butyl-L-beta-homothreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353245-99-5 | |

| Record name | Fmoc-O-tert-butyl-L-beta-homothreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.